4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol

Catalog No.
S548432
CAS No.
171009-07-7
M.F
C20H20N2O4
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1...

CAS Number

171009-07-7

Product Name

4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22)

InChI Key

OWPMENVYXDJDOW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C

Solubility

Soluble in DMSO, not in water

Synonyms

CCT018159; CCT-018159; CCT 018159.

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C

Description

The exact mass of the compound 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol is 352.14231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure and Potential Uses

    The structure of EBDO incorporates several functional groups that are commonly found in bioactive molecules. These include the 1,3-benzenediol (hydroquinone) moiety, the pyrazole ring, and the benzodioxin (dihydrobenzofuran) group. Molecules containing these groups have been explored for various applications in medicinal chemistry, such as anti-cancer agents [, ]. However, there is no scientific literature available that specifically describes EBDO's biological activity or potential applications.

  • Search Resources for Further Investigation

    Scientific databases like PubMed and Google Scholar can be used to search for recent research on compounds with similar structures or functional groups. Additionally, resources like SciFinder or Reaxys (available through academic subscriptions) can be used to search for patents or other disclosures that might mention EBDO.

4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol is a complex organic compound with the molecular formula C20H20N2O4C_{20}H_{20}N_{2}O_{4}. This compound is classified within the phenylpyrazole family and features a distinctive structure that integrates a pyrazole ring, a benzodioxin moiety, and a resorcinol unit. Its unique arrangement of functional groups contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol can be attributed to its multiple functional groups. Key reactions include:

  • Nucleophilic substitutions involving the hydroxyl groups.
  • Electrophilic aromatic substitutions due to the presence of the benzene rings.
  • Formation of coordination complexes with metal ions, which may enhance its biological activity.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.

Research indicates that this compound exhibits significant biological activity, particularly in cancer research and cellular signaling pathways. Notable biological activities include:

  • Anticancer properties: It has been shown to inhibit specific cancer cell lines by modulating pathways related to apoptosis and cell proliferation.
  • Inhibition of TGF-beta signaling: The compound antagonizes STUB1-mediated inhibition of TGF-beta signaling through the inhibition of SMAD3 ubiquitination and degradation .
  • Chaperoning effects: It promotes cell differentiation by stabilizing proteins involved in critical signaling pathways, such as BIRC2 and STAT1 .

These activities suggest its potential utility in therapeutic applications.

The synthesis of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol typically involves several steps:

  • Synthesis of the benzodioxin moiety: This can be achieved through cyclization reactions starting from appropriate phenolic precursors.
  • Formation of the pyrazole ring: This is generally done via condensation reactions between hydrazines and appropriate carbonyl compounds.
  • Coupling reactions: Finally, coupling the synthesized components using cross-coupling techniques (e.g., Suzuki or Heck reactions) to form the final product.

These methods highlight the complexity involved in synthesizing this compound.

The applications of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol are diverse:

  • Pharmaceutical development: Its biological activity makes it a candidate for developing new anticancer drugs.
  • Chemical probes: Due to its ability to interact with various biological targets, it can serve as a tool for studying cellular processes.

Interaction studies have demonstrated that 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol interacts with several biological targets:

  • Heat shock protein 90-beta (HSP90AB1): It acts as a chaperone for various proteins involved in signal transduction and cellular stress responses .

These interactions suggest its potential role in modulating protein stability and activity within cells.

Several compounds share structural similarities with 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-Ethylbenzene-1,3-diol. The following table highlights these compounds along with their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(2H-Benzodioxol-5-y)-1-(4-methylphenyl)-1H-pyrazol-5-aminoContains similar benzodioxole and pyrazole structuresFocused on different biological targets
5-Methyl - 1H-pyrazol - 3 - yl - 6 - ethyl - 1,3-benzenediolSimilar core structure with variations in substituentsDifferent pharmacological profiles
2-[4-(2-thiophen - 2 - yl)pyrrolidin - 1 - yl] - pyrazolo[3,4-d] - pyrimidin - 1 - ylContains heterocyclic componentsDifferent mechanisms of action

These compounds illustrate the diversity within the pyrazole class while showcasing the unique attributes of the target compound regarding structure and potential applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

352.14230712 g/mol

Monoisotopic Mass

352.14230712 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55H1ZOI1NL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

171009-07-7

Wikipedia

6-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-4-ethyl-3-hydroxy-1-cyclohexa-2,4-dienone
Cct-018159

Dates

Modify: 2023-08-15
1: van der Kraan AG, Chai RC, Singh PP, Lang BJ, Xu J, Gillespie MT, Price JT, Quinn JM. HSP90 Inhibitors Enhance Differentiation and Microphthalmia Transcription Factor (MITF) Activity in Osteoclast Progenitors. Biochem J. 2013 Feb 5. [Epub ahead of print] PubMed PMID: 23379601.
2: Qin S, Ni M, Wang X, Maurier-Mahé F, Shurland DL, Rodrigues GA. Inhibition of RPE cell sterile inflammatory responses and endotoxin-induced uveitis by a cell-impermeable HSP90 inhibitor. Exp Eye Res. 2011 Dec;93(6):889-97. doi: 10.1016/j.exer.2011.10.002. Epub 2011 Oct 18. PubMed PMID: 22019372.
3: Beloueche-Babari M, Arunan V, Jackson LE, Perusinghe N, Sharp SY, Workman P, Leach MO. Modulation of melanoma cell phospholipid metabolism in response to heat shock protein 90 inhibition. Oncotarget. 2010 Jul;1(3):185-97. PubMed PMID: 21037799; PubMed Central PMCID: PMC2965833.
4: Luo HM, Sun W, Yin JY, Yang XH. [Progress in the study of heat shock protein 90 inhibitors]. Yao Xue Xue Bao. 2010 Jul;45(7):813-20. Review. Chinese. PubMed PMID: 20931776.
5: Bai L, Xu S, Chen W, Li Z, Wang X, Tang H, Lin Y. Blocking NF-κB and Akt by Hsp90 inhibition sensitizes Smac mimetic compound 3-induced extrinsic apoptosis pathway and results in synergistic cancer cell death. Apoptosis. 2011 Jan;16(1):45-54. doi: 10.1007/s10495-010-0542-4. PubMed PMID: 20862547; PubMed Central PMCID: PMC3079540.
6: Sharp SY, Prodromou C, Boxall K, Powers MV, Holmes JL, Box G, Matthews TP, Cheung KM, Kalusa A, James K, Hayes A, Hardcastle A, Dymock B, Brough PA, Barril X, Cansfield JE, Wright L, Surgenor A, Foloppe N, Hubbard RE, Aherne W, Pearl L, Jones K, McDonald E, Raynaud F, Eccles S, Drysdale M, Workman P. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Mol Cancer Ther. 2007 Apr;6(4):1198-211. PubMed PMID: 17431102.
7: Sharp SY, Boxall K, Rowlands M, Prodromou C, Roe SM, Maloney A, Powers M, Clarke PA, Box G, Sanderson S, Patterson L, Matthews TP, Cheung KM, Ball K, Hayes A, Raynaud F, Marais R, Pearl L, Eccles S, Aherne W, McDonald E, Workman P. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors. Cancer Res. 2007 Mar 1;67(5):2206-16. PubMed PMID: 17332351.
8: Smith NF, Hayes A, James K, Nutley BP, McDonald E, Henley A, Dymock B, Drysdale MJ, Raynaud FI, Workman P. Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Mol Cancer Ther. 2006 Jun;5(6):1628-37. PubMed PMID: 16818523.
9: Barril X, Beswick MC, Collier A, Drysdale MJ, Dymock BW, Fink A, Grant K, Howes R, Jordan AM, Massey A, Surgenor A, Wayne J, Workman P, Wright L. 4-Amino derivatives of the Hsp90 inhibitor CCT018159. Bioorg Med Chem Lett. 2006 May 1;16(9):2543-8. Epub 2006 Feb 9. PubMed PMID: 16480864.
10: Dymock BW, Barril X, Brough PA, Cansfield JE, Massey A, McDonald E, Hubbard RE, Surgenor A, Roughley SD, Webb P, Workman P, Wright L, Drysdale MJ. Novel, potent small-molecule inhibitors of the molecular chaperone Hsp90 discovered through structure-based design. J Med Chem. 2005 Jun 30;48(13):4212-5. PubMed PMID: 15974572.

Explore Compound Types